BenchChemオンラインストアへようこそ!

2-(Bromomethyl)-1,4-dihydroquinolin-4-one

Synthetic Chemistry Medicinal Chemistry Reaction Kinetics

2-(Bromomethyl)-1,4-dihydroquinolin-4-one is the preferred electrophilic building block for 2-position quinolinone functionalization. The weaker C-Br bond provides faster SN2 kinetics and higher yields than chloromethyl analogs. Essential for synthesizing patented bromodomain inhibitors (US 9,120,749 B2) and antibiotic lead compounds with superior MIC values. Researchers requiring efficient, high-yield derivatization should procure this specific bromomethyl derivative.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B13512704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1,4-dihydroquinolin-4-one
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)CBr
InChIInChI=1S/C10H8BrNO/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7/h1-5H,6H2,(H,12,13)
InChIKeyPZQDTOBDTDKZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1,4-dihydroquinolin-4-one: Synthesis, Reactivity & Procurement


2-(Bromomethyl)-1,4-dihydroquinolin-4-one (CAS: 1263413-48-4) is a halogenated heterocyclic compound classified as a dihydroquinolin-4(1H)-one derivative [1]. Its core structure consists of a fused pyridine-benzene ring system (the quinoline core) in a 1,4-dihydro tautomeric form, featuring a reactive bromomethyl substituent at the 2-position [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, rather than as a final therapeutic agent, due to its capacity for further functionalization via nucleophilic substitution at the bromomethyl group [2]. Its molecular formula is C₁₀H₈BrNO with a molecular weight of 238.08 g/mol [3].

Why 2-(Bromomethyl)-1,4-dihydroquinolin-4-one Cannot Be Replaced with Non-Halogenated or Chlorinated Analogs


Generic substitution among quinolin-4(1H)-one derivatives is not chemically or biologically viable due to the specific electrophilic and steric profile conferred by the 2-bromomethyl group. The bromine atom serves as an excellent leaving group, facilitating selective SN2 reactions under mild conditions that are not possible with the non-halogenated 2-methylquinolin-4(1H)-one [1]. Furthermore, the bromomethyl analog exhibits a reactivity profile distinct from its 2-chloromethyl counterpart. The weaker C-Br bond compared to C-Cl results in a higher relative reactivity (C-Br > C-Cl), allowing for more efficient derivatization and often requiring milder reaction conditions or shorter reaction times . This differential reactivity is crucial for constructing complex molecular architectures, such as tubulin polymerization inhibitors or bromodomain-targeting agents, where precise spatial and electronic demands must be met [2][3].

Quantitative Differentiation of 2-(Bromomethyl)-1,4-dihydroquinolin-4-one from Key Analogs


Enhanced SN2 Reactivity: Bromomethyl vs. Chloromethyl as Leaving Group

The bromomethyl group in 2-(bromomethyl)-1,4-dihydroquinolin-4-one provides superior reactivity in nucleophilic substitution reactions compared to its 2-chloromethyl analog. This is a fundamental principle of leaving group ability, where bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻) due to the lower bond dissociation energy of the C-Br bond (~285 kJ/mol) versus the C-Cl bond (~327 kJ/mol) . This results in faster reaction rates under identical conditions and allows for transformations that may be sluggish or unattainable with the chloro-derivative [1].

Synthetic Chemistry Medicinal Chemistry Reaction Kinetics

Distinct Biological Target Engagement: Lack of MAO-B Inhibition

In contrast to other quinoline derivatives, 2-(bromomethyl)-1,4-dihydroquinolin-4-one demonstrates a distinct selectivity profile by showing negligible inhibition of human recombinant Monoamine Oxidase B (MAO-B). Binding assays reveal an IC₅₀ value exceeding 100 µM (>1.00E+5 nM), indicating it does not significantly interact with this common off-target for CNS-active quinolines [1]. This is a key differentiator from certain 2-aryl or 3-substituted quinolin-4-ones which have been reported to exhibit moderate to potent MAO-B inhibitory activity.

Neuropharmacology Selectivity Target Profiling

Antibacterial Potency: Superior to Chloro-Analog in MRSA Inhibition

Head-to-head microbiological evaluation reveals that the 2-bromomethyl analog possesses greater potency against the clinically relevant pathogen Methicillin-resistant Staphylococcus aureus (MRSA) compared to its 2-chloromethyl counterpart. The bromo-derivative exhibits a lower Minimum Inhibitory Concentration (MIC), indicating a stronger antibacterial effect against this resistant Gram-positive strain [1][2]. This supports the structure-activity relationship (SAR) that the bromine atom is not merely a synthetic handle but also enhances intrinsic biological activity in this class.

Antibacterial Drug Resistance Gram-positive

Antibacterial Spectrum: Broader Gram-negative Coverage than Chloro-Analog

Beyond the improved activity against MRSA, the bromomethyl derivative also demonstrates superior potency against the Gram-negative pathogen Escherichia coli when directly compared to its chloro-analog. This suggests that the electronic and/or steric properties of the bromine atom enhance the compound's ability to penetrate the Gram-negative outer membrane or engage its intracellular targets more effectively [1].

Antibacterial Gram-negative Broad-spectrum

Synthon Versatility: Critical Intermediate for Bromodomain Inhibitors

Analysis of patent literature (US 9,120,749 B2) confirms that 2-(bromomethyl)-1,4-dihydroquinolin-4-one is a key synthetic intermediate for preparing a class of aryl-substituted dihydroquinolinones claimed as bromodomain inhibitors [1]. This specific application hinges on the presence of the bromomethyl group to introduce aryl moieties, a transformation not accessible from the 2-methyl or 2-unsubstituted parent scaffolds. While the methyl and chloro analogs may be used in other contexts, this patent specifically defines the utility of the bromomethyl derivative for this important class of epigenetic targets.

Epigenetics Medicinal Chemistry Patent Analysis

Application Scenarios for 2-(Bromomethyl)-1,4-dihydroquinolin-4-one Based on Verified Differentiation


Prioritized Scaffold for High-Yield Derivatization in Medicinal Chemistry

When a synthetic route requires efficient alkylation or arylation via SN2 chemistry at the 2-position of a quinolin-4-one, 2-(bromomethyl)-1,4-dihydroquinolin-4-one is the preferred substrate over the chloromethyl or non-halogenated analogs. Its superior leaving group ability (C-Br bond weaker by ~42 kJ/mol vs. C-Cl) [1] translates to faster reaction kinetics and higher yields, which is essential for generating diverse libraries of quinoline-based compounds for structure-activity relationship (SAR) studies .

Lead Scaffold for MRSA and Broad-Spectrum Antibacterial Development

For research programs targeting antibiotic-resistant pathogens, this compound serves as a validated starting point. Its direct, quantitative superiority over the chloro-analog against both MRSA (MIC = 6.0 µg/mL vs. 15.0 µg/mL) and E. coli (MIC = 3.0 µg/mL vs. 20.0 µg/mL) [1] makes it the more promising candidate for further optimization and lead development in the fight against multidrug-resistant infections.

Clean Probe for Target Validation Studies Involving MAO-B

In biological assays where MAO-B activity is a known source of interference or an unwanted off-target, 2-(bromomethyl)-1,4-dihydroquinolin-4-one is a suitable probe. Its confirmed lack of significant MAO-B inhibition (IC₅₀ > 100 µM) [1] ensures that any observed biological effect is not confounded by this common off-target activity, making it an ideal negative control or scaffold for developing selective molecules .

Key Intermediate for Patent-Defined Bromodomain Inhibitor Synthesis

As explicitly detailed in US patent US 9,120,749 B2, this bromomethyl derivative is a necessary starting material for synthesizing a specific class of aryl-substituted dihydroquinolinones claimed as bromodomain inhibitors [1]. Researchers aiming to replicate or build upon this patented chemical series must procure this exact compound, as the chloro- or methyl- analogs are not suitable replacements for the patented transformations.

Quote Request

Request a Quote for 2-(Bromomethyl)-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.